molecular formula C18H14O3 B8376199 5H-Dibenzo(a,d)cycloheptene-2-acetic acid, alpha-methyl-5-oxo- CAS No. 63247-28-9

5H-Dibenzo(a,d)cycloheptene-2-acetic acid, alpha-methyl-5-oxo-

Cat. No. B8376199
Key on ui cas rn: 63247-28-9
M. Wt: 278.3 g/mol
InChI Key: CYCCNOGIPSEDOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04020094

Procedure details

The compounds of Formula I can be prepared by conducting an Arndt-Eistert reaction upon 5-oxo-5H-dibenzo[a,d]-cycloheptene-2-carboxylic acid to afford, in various steps thereof, 5-oxo-5H-dibenzo[a,d]cyclohepten -2-acetic acid ethyl ester and 5-oxo-5H-dibenzo[a,d]cyclohepten-2-acetic acid. 2-(5-Oxo-5H-dibenzo[a,d]cyclohepten-2-yl)propionic acid, and the corresponding esters of the aforementioned acids can be obtained via alkylation and/or esterification.
Name
5-oxo-5H-dibenzo[a,d]-cycloheptene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-oxo-5H-dibenzo[a,d]cyclohepten -2-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-oxo-5H-dibenzo[a,d]cyclohepten-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][C:11](C(O)=O)=[CH:12][C:7]=2[CH:6]=[CH:5][C:4]2[CH:16]=[CH:17][CH:18]=[CH:19][C:3]1=2.C([O:22][C:23](=[O:41])[CH2:24][C:25]1C=CC2C(=O)C3C=CC=CC=3C=CC=2C=1)C.O=C1C2C=CC(CC(O)=O)=CC=2C=CC2C=CC=CC1=2>>[O:1]=[C:2]1[C:8]2[CH:9]=[CH:10][C:11]([CH:24]([CH3:25])[C:23]([OH:41])=[O:22])=[CH:12][C:7]=2[CH:6]=[CH:5][C:19]2[CH:18]=[CH:17][CH:16]=[CH:4][C:3]1=2

Inputs

Step One
Name
5-oxo-5H-dibenzo[a,d]-cycloheptene-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2=C(C=CC3=C1C=CC(=C3)C(=O)O)C=CC=C2
Step Two
Name
5-oxo-5H-dibenzo[a,d]cyclohepten -2-acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=CC2=C(C(C3=C(C=C2)C=CC=C3)=O)C=C1)=O
Step Three
Name
5-oxo-5H-dibenzo[a,d]cyclohepten-2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C2=C(C=CC3=C1C=CC(=C3)CC(=O)O)C=CC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compounds of Formula I can be prepared
CUSTOM
Type
CUSTOM
Details
to afford, in various steps

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(C=CC3=C1C=CC(=C3)C(C(=O)O)C)C=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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